9-Chloroacridine

Catalog No.
S569976
CAS No.
1207-69-8
M.F
C13H8ClN
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloroacridine

CAS Number

1207-69-8

Product Name

9-Chloroacridine

IUPAC Name

9-chloroacridine

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl

Synonyms

9-chloroacridine

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl

The exact mass of the compound 9-Chloroacridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Chloroacridine is a highly reactive, functionalized heterocyclic intermediate characterized by an activated carbon-chlorine bond at the 9-position of the acridine core. Unlike stable, unreactive acridine derivatives, the electron-withdrawing nature of the tricyclic system renders this C-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr) [1]. This property establishes 9-chloroacridine as the foundational building block for synthesizing 9-aminoacridines, DNA intercalators, and topoisomerase inhibitors. Commercially, it serves as a critical bridge between inert precursors and high-value active pharmaceutical ingredients, provided that strictly anhydrous handling protocols are maintained to prevent solvolytic degradation back to acridone[2].

Substituting 9-chloroacridine with its most common structural analogs fundamentally disrupts downstream synthesis. Unsubstituted acridine lacks a leaving group at the 9-position, making direct nucleophilic functionalization impossible. Conversely, while 9-acridanone (acridone) is a cheaper baseline material, it is entirely inert to nucleophilic attack. Utilizing acridone requires an aggressive chlorination step—typically involving neat phosphoryl chloride (POCl3) at reflux for 12 hours—introducing severe safety and waste-management overhead . Furthermore, alternative halides like 9-bromoacridine require complex synthesis routes and offer no practical kinetic advantage for standard amination [1], cementing 9-chloroacridine as the indispensable, procurement-ready electrophile.

Elimination of Hazardous POCl3 Activation Steps vs. Acridone

9-Chloroacridine is procured specifically to bypass the hazardous activation of 9-acridanone (acridone). Industrial synthesis of 9-chloroacridine requires reacting acridone with a massive excess of phosphoryl chloride (POCl3) at reflux for 12 hours to achieve an 89% yield . By procuring 9-chloroacridine directly, manufacturers eliminate the need to handle highly toxic, corrosive POCl3 and manage the subsequent highly exothermic aqueous quench, allowing immediate entry into SNAr coupling with amines.

Evidence DimensionReagent requirement for 9-position amination
Target Compound DataReady for direct SNAr coupling (0 equivalents of POCl3 required)
Comparator Or BaselineAcridone (Requires >50 equivalents of POCl3 and 12 hours reflux)
Quantified Difference100% elimination of POCl3 usage and associated 12-hour activation cycle
ConditionsStandard industrial scale-up for 9-aminoacridine synthesis

Procuring the chlorinated intermediate directly removes a major safety and waste-disposal bottleneck from the API manufacturing workflow.

Hydrolytic Sensitivity and the Necessity of Anhydrous Supply Chains

The high electrophilic reactivity of 9-chloroacridine comes with a strict requirement for moisture control. Kinetic studies demonstrate that 9-chloroacridine is extremely sensitive to acid-catalyzed hydrolysis, undergoing a pseudo-first-order solvolysis in aqueous media (such as 50% aqueous acetic acid) to revert to the inert 9-acridanone [1]. Even pure samples can suffer autocatalyzed decomposition if exposed to ambient humidity [1]. Consequently, procurement must ensure anhydrous packaging, and downstream processes must utilize dried solvents to prevent yield loss to the acridone byproduct.

Evidence DimensionSolvolytic stability
Target Compound DataRapid pseudo-first-order hydrolysis to 9-acridanone
Comparator Or BaselineIdeal stable intermediate (Zero hydrolysis)
Quantified DifferenceComplete reversion to acridone in aqueous acidic media up to 80% conversion
Conditions50% aqueous acetic acid or ambient moisture exposure

Buyers must specify strictly anhydrous packaging and storage conditions to prevent the active material from degrading into an unreactive byproduct before use.

High-Yield Amination for Pharmaceutical Intermediates

The primary commercial value of 9-chloroacridine lies in its efficient coupling with primary amines to form biologically active 9-aminoacridines. When reacted with functionalized anilines or aliphatic amines in alcoholic solvents, the activated C-Cl bond allows for rapid substitution, frequently achieving yields of 82-85% for simple derivatives [1]. In contrast, attempting to functionalize unsubstituted acridine yields 0% under the same conditions due to the lack of a leaving group. This high-yield SNAr capability makes 9-chloroacridine the obligate precursor for synthesizing topoisomerase II inhibitors.

Evidence DimensionSNAr coupling yield with amines
Target Compound Data82-85% yield (for representative simple derivatives)
Comparator Or BaselineUnsubstituted acridine (0% yield under SNAr conditions)
Quantified Difference>80% absolute increase in coupling yield
ConditionsReflux in methanol or ethanol with appropriate amines

The high conversion efficiency directly translates to lower raw material costs and higher throughput in the production of acridine-based APIs.

Synthetic Accessibility vs. 9-Bromoacridine

While 9-bromoacridine possesses a theoretically superior leaving group for certain niche couplings, it is severely disadvantaged in procurement and synthetic accessibility. 9-Bromoacridine cannot be easily synthesized directly from acridone; it typically requires reacting acridine-9-thione with red phosphorus and bromine, or complex halogen exchange from 9-chloroacridine using phosphorus tribromide [1]. Because 9-chloroacridine is synthesized in a single, high-yield step from cheap acridone, it remains the overwhelmingly preferred industrial halide for 9-position functionalization.

Evidence DimensionSynthetic steps from primary commercial precursor (acridone)
Target Compound Data1 step (POCl3 reflux)
Comparator Or Baseline9-Bromoacridine (Requires conversion to thione, then bromination, or halogen exchange)
Quantified DifferenceReduction of at least 1-2 synthetic steps and avoidance of elemental bromine
ConditionsIndustrial precursor synthesis

9-Chloroacridine provides the most economically viable balance of reactivity and scalability, making it the standard choice over heavier halides.

API Manufacturing: Synthesis of Topoisomerase II Inhibitors

9-Chloroacridine is the primary starting material for the synthesis of 9-anilinoacridine drugs, most notably amsacrine. Its highly activated C-Cl bond allows for direct nucleophilic aromatic substitution with functionalized anilines, a step that is impossible with unsubstituted acridine and requires hazardous pre-activation if starting from acridone .

Development of DNA Intercalators and Fluorescent Probes

Due to the high yield of its coupling reactions with various aliphatic and aromatic amines, 9-chloroacridine is extensively procured to synthesize fluorescent dyes and DNA-binding agents [1]. The ability to rapidly generate libraries of 9-aminoacridines relies entirely on the electrophilic reliability of the 9-chloro position.

Synthesis of Acridine-Based Optoelectronic Materials

Beyond pharmaceuticals, the 9-chloroacridine scaffold is utilized in materials science to create hole-transporting and host materials for OLEDs. The chlorine atom serves as a handle for cross-coupling reactions or nucleophilic substitutions, allowing precise tuning of the acridine core's electronic properties.

XLogP3

4.2

Melting Point

121.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1207-69-8

Wikipedia

9-Chloroacridine

General Manufacturing Information

Acridine, 9-chloro-: ACTIVE

Dates

Last modified: 08-15-2023
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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